molecular formula C19H18N6O B2557530 2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034522-11-5

2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2557530
CAS No.: 2034522-11-5
M. Wt: 346.394
InChI Key: POJBPSJAPPBNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is recognized in chemical biology and oncology research as a potent, selective, and cell-active inhibitor of the methyltransferase-like 3 (METTL3) enzyme, a key writer of the N6-methyladenosine (m6A) RNA modification. The m6A modification is the most prevalent internal mRNA modification in eukaryotic cells and plays a critical role in regulating RNA metabolism, splicing, export, stability, and translation . By specifically targeting the catalytic site of METTL3, this inhibitor disrupts the METTL3-METTL14 complex's ability to deposit m6A marks, thereby serving as a powerful chemical probe to dissect the complex physiological and pathological roles of the m6A epitranscriptome. Its primary research value lies in its application for investigating m6A-driven oncogenesis, as METTL3 overexpression is implicated in the growth, survival, and differentiation of various cancer types, including acute myeloid leukemia (AML) and other solid tumors. Preclinical studies demonstrate that pharmacological inhibition of METTL3 with this compound leads to the differentiation and apoptosis of AML cell lines and shows anti-leukemic effects in patient-derived xenograft models . Beyond oncology, this inhibitor is a vital tool for exploring the role of m6A in other biological processes such as stem cell pluripotency, immune response, and viral replication, offering researchers a means to precisely modulate this fundamental layer of gene expression regulation.

Properties

IUPAC Name

2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-13-18(25-8-4-3-5-17(25)23-13)19(26)21-10-14-6-7-16(20-9-14)15-11-22-24(2)12-15/h3-9,11-12H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJBPSJAPPBNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5C_{17}H_{19}N_5, and it features a complex arrangement of heterocyclic rings which contributes to its biological properties. The presence of both imidazo and pyrazole moieties is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in cancer progression. Specifically, the imidazo[1,2-a]pyridine core is known to interact with various kinases, including PI3Kα, which plays a crucial role in cell proliferation and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of related compounds. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to exhibit significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Activity
HCC827 (Lung Cancer)0.5High sensitivity
A549 (Lung Cancer)5.0Moderate sensitivity
MCF-7 (Breast Cancer)3.0Moderate sensitivity

The compound's ability to inhibit PI3Kα has been linked to reduced cell viability and induced apoptosis in cancer cells .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of several kinases involved in cancer signaling pathways. For example, studies have shown that it can inhibit the activity of c-Met and other receptor tyrosine kinases, which are critical for tumor growth and metastasis .

Case Studies and Research Findings

  • Study on PI3Kα Inhibition : In a recent study, derivatives similar to our compound were synthesized and tested for their ability to inhibit PI3Kα in various cancer cell lines. Results indicated that these compounds exhibited a dose-dependent inhibition, particularly effective in lung cancer cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly affected the biological activity. For instance, substituents that enhanced hydrophobic interactions improved the binding affinity to target proteins .
  • Toxicity Assessment : Preliminary toxicity studies suggest that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on non-cancerous cells at higher concentrations. This necessitates further optimization to enhance selectivity towards cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. Specifically, compounds similar to 2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, the synthesis of AMPK inhibitors from related pyrazole derivatives has been shown to effectively target cancer metabolism pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

Compounds containing pyrazole and imidazo[1,2-a]pyridine scaffolds have demonstrated significant anti-inflammatory activities. Research indicates that such compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For example, derivatives have been synthesized that exhibit IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . This suggests that this compound may hold similar therapeutic potential.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : This method has been utilized to enhance yield and reduce reaction times. The combination of microwave irradiation with traditional organic synthesis techniques allows for efficient production of the compound .
  • Coupling Reactions : The compound can also be synthesized through coupling reactions involving aryl bromides and pyrazole derivatives. Such reactions are pivotal in constructing complex heterocyclic frameworks necessary for biological activity .

Case Study 1: Development of Anticancer Agents

In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that modifications at the 6-position of the pyridine ring significantly enhanced cytotoxicity . The findings support the hypothesis that structural variations in compounds like this compound can lead to improved therapeutic profiles.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar pyrazole-containing compounds. The study demonstrated that certain derivatives exhibited potent inhibition of COX enzymes and reduced edema in animal models. The structure–activity relationship analysis revealed that specific substitutions on the pyrazole ring were crucial for enhancing anti-inflammatory activity .

Chemical Reactions Analysis

Formation of the Imidazo[1,2-a]pyridine Core

The core structure is typically synthesized via a two-step condensation reaction:

  • Pyridin-2-amine reacts with β-diketones (e.g., 1-(2-pyridyl)ethanone) under catalytic conditions (e.g., iodine) to form intermediates like 2-(pyridin-2-yl)imidazo[1,2-a]pyridine (B1) .

  • Subsequent bromination using NBS (N-bromosuccinimide) introduces a bromine atom at position 3, yielding 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine (C1) .

Key Reaction Conditions :

  • Reagents : I₂, NBS, CH₃CN.

  • Temperature : 30–110 °C.

  • Yield : ~85–96% for intermediate B1 .

Amide Bond Formation

The carboxamide group is introduced using EDCI-mediated coupling :

  • Imidazo[1,2-a]pyridine-3-carboxylic acid reacts with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a benzotriazol-1-ol (HOBt) catalyst.

  • The activated acid is coupled with (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine to form the final carboxamide .

Key Reaction Conditions :

  • Reagents : EDCI, HOBt, DMF.

  • Yield : ~19–86% depending on substitution patterns .

Imidazo[1,2-a]pyridine Core Formation

The core synthesis involves a two-step cyclization :

  • Formation of the imidazole ring : Pyridin-2-amine reacts with a β-diketone to form a Schiff base intermediate.

  • Cyclization : Intramolecular attack forms the imidazo[1,2-a]pyridine ring under catalytic iodine conditions .

Bromination with NBS

NBS selectively brominates the heterocyclic core at position 3 via a radical mechanism , creating an electrophilic site for subsequent substitution .

Amide Coupling

EDCI activates the carboxylic acid, forming an active ester intermediate that reacts with the amine to form the amide bond. HOBt enhances coupling efficiency and reduces side reactions .

Key Intermediates and Yields

Intermediate Synthesis Method Yield Citations
B1 (2-(pyridin-2-yl)imidazo[1,2-a]pyridine)Condensation with β-diketone~85–96%
C1 (3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine)NBS brominationN/A
Final carboxamideEDCI-mediated coupling~19–86%

Structural and Functional Analysis

The compound’s structure includes:

  • Imidazo[1,2-a]pyridine core : Provides planar aromaticity for potential protein-binding interactions.

  • Pyrazole substituent : Enhances solubility and metabolic stability.

  • Carboxamide group : Acts as a hydrogen bond donor, critical for biological activity (e.g., kinase inhibition) .

Challenges and Optimization

  • Regioselectivity : Bromination at position 3 requires controlled conditions to avoid over-substitution.

  • Amide coupling efficiency : Requires optimization of EDCI/HOBt ratios to minimize side reactions .

  • Purity : Final compounds often require chromatographic purification due to complex reaction mixtures .

This synthesis highlights the versatility of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry, with applications ranging from anti-TB agents to kinase inhibitors. The use of EDCI-mediated coupling ensures efficient amide bond formation, while NBS enables precise bromination for further functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Compound 1: 6-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide
  • Core Structure : Imidazo[1,5-a]pyridine (vs. imidazo[1,2-a]pyridine in the target compound).
  • Key Substituents :
    • Hydroxymethyl pyridinyl at position 4.
    • Tetrahydro-2H-pyran-4-ylmethyl amine group.
  • Synthesis : 45% yield via carboxylate-amine coupling .
  • Molecular Weight : 367.18 g/mol (HRMS data) .
  • Implications : The imidazo[1,5-a]pyridine core may alter binding interactions compared to the target compound’s imidazo[1,2-a]pyridine scaffold.
Compound 2: 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
  • Core Structure : Imidazo[1,2-a]pyridine (same as target compound).
  • Key Substituents :
    • Chlorine at position 5.
    • Ethyl group at position 2 (vs. methyl in the target compound).
    • Trifluoromethoxy-phenyl piperidinyl group in the benzyl side chain.
  • Molecular Formula : C29H28ClF3N4O2 .
  • Implications : The ethyl group may enhance lipophilicity, while the trifluoromethoxy group improves metabolic stability.

Substituent Variations in the Carboxamide Side Chain

Compound 3: 2-Ethyl-N-(4-morpholinobenzyl)-7-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide
  • Core Structure : Imidazo[1,2-a]pyridine (same as target compound).
  • Key Substituents: Ethyl group at position 2. Morpholinobenzyl side chain. Pyridin-3-yl group at position 6.
  • Implications : The morpholine ring may enhance solubility, while the pyridinyl group at position 7 introduces steric effects .
Compound 4: N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine
  • Core Structure : Imidazo[1,2-a]pyridine linked to a pyrimidine ring.
  • Key Substituents :
    • Pyrrolidinylpropoxy chain at position 7.
    • Methylpyrazole-substituted benzyl group.
  • Implications : The pyrrolidine-propoxy chain could improve membrane permeability, while the pyrimidine linker may modulate target selectivity .

Alternative Heterocyclic Systems

Compound 5: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Core Structure : Pyrazolo[3,4-b]pyridine (vs. imidazopyridine in the target compound).
  • Key Substituents :
    • Ethyl-methylpyrazole side chain.
    • Phenyl group at position 1.
  • Molecular Formula : C21H22N6O .
  • Implications : The pyrazolo[3,4-b]pyridine core may reduce off-target effects compared to imidazopyridines.
Compound 6: 6-(azetidin-1-yl)-2-methyl-N-((1-phenyl-1H-pyrazol-4-yl)methyl)imidazo[1,2-b]pyridazine-3-carboxamide
  • Core Structure : Imidazo[1,2-b]pyridazine (vs. imidazopyridine).
  • Key Substituents :
    • Azetidine at position 6.
    • Phenylpyrazole-methyl side chain.
  • Molecular Formula : C21H21N7O .
  • Implications : The pyridazine core and azetidine substituent may influence binding kinetics due to altered electron distribution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for this compound?

  • Methodology :

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling to attach the pyrazole moiety to the pyridine ring (e.g., describes a similar protocol with K₂CO₃ and DMF at 50–55°C, yielding ~91.6% after purification).
  • Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazo[1,2-a]pyridine core to the substituted benzylamine group.
  • Optimization : Adjust reaction time, solvent polarity (DMF vs. DCM), and base strength (K₂CO₃ vs. Cs₂CO₃) to improve yields. For example, achieved 93.5% purity using acetic acid and dimethylamine under controlled pH.
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
Amine couplingAcetic acid, dimethylamine, 50–55°C91.693.5
PurificationColumn chromatography (EtOAc/hexane)-98.67

Q. How can structural characterization be systematically validated?

  • Techniques :

  • ¹H/¹³C NMR : Analyze chemical shifts for key groups (e.g., imidazo[1,2-a]pyridine protons at δ 7.04–8.10 ppm; pyrazole methyl groups at δ 2.23–2.40 ppm) .
  • HRMS/ESI-MS : Confirm molecular weight (e.g., m/z 392.2 for analogous compounds in ).
  • HPLC : Assess purity (>98% as in ) using C18 columns and gradient elution.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Approach :

  • Substituent variation : Modify the pyrazole (e.g., 1-methyl vs. trifluoromethyl groups) or pyridine (e.g., 6-methyl vs. chloro substituents) to assess impact on target binding ( ).
  • Biological assays : Test analogues against relevant targets (e.g., kinase inhibition or antiparasitic activity as in ).
    • Data Table :
SubstituentBioactivity (IC₅₀, nM)Selectivity RatioReference
6-Chloro12.5 (Kinase X)5.2 vs. WT
1-Methyl8.7 (Antileishmanial)>10 vs. mammalian cells

Q. How to resolve contradictions in bioactivity data across experimental models?

  • Methodology :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions.
  • Computational modeling : Apply molecular dynamics simulations to predict binding modes (e.g., ’s quantum chemical calculations to refine reaction paths).

Q. What strategies are effective for in vivo pharmacokinetic (PK) studies?

  • Protocol Design :

  • Dosing : Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in rodent models.
  • Bioanalysis : Use LC-MS/MS to quantify plasma/tissue concentrations (LLOQ: 1 ng/mL).
  • Metabolite ID : Perform HRMS/MS to detect hydroxylated or glucuronidated derivatives.

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug design : Introduce phosphate esters or PEGylated side chains (e.g., ’s sodium borohydride reduction for imine stabilization).

Q. What computational tools are suitable for target prediction?

  • Tools :

  • SwissTargetPrediction : Input SMILES to prioritize kinase or GPCR targets.
  • Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., EGFR or PfCRT for antiparasitic activity).
    • Validation : Cross-reference with ICReDD’s reaction path search methods ( ) to align computational and experimental data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.